5-Bromo-7-chloro-2-methylbenzo[d]thiazole

Catalog No.
S15670707
CAS No.
1427444-38-9
M.F
C8H5BrClNS
M. Wt
262.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-7-chloro-2-methylbenzo[d]thiazole

CAS Number

1427444-38-9

Product Name

5-Bromo-7-chloro-2-methylbenzo[d]thiazole

IUPAC Name

5-bromo-7-chloro-2-methyl-1,3-benzothiazole

Molecular Formula

C8H5BrClNS

Molecular Weight

262.55 g/mol

InChI

InChI=1S/C8H5BrClNS/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3

InChI Key

MIUWVJBOWCCLLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=CC(=C2)Br)Cl

5-Bromo-7-chloro-2-methylbenzo[d]thiazole is a heterocyclic compound characterized by its unique structure, which includes a thiazole ring fused to a benzene ring. Its molecular formula is C8H6BrClNC_8H_6BrClN and it has a molecular weight of approximately 228.11 g/mol. This compound features both bromine and chlorine substituents, contributing to its chemical reactivity and biological properties. The presence of the methyl group at the 2-position of the benzo[d]thiazole enhances its lipophilicity, which can influence its interaction with biological targets.

, including:

  • Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles in nucleophilic substitution reactions.
  • Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

Common reagents for these reactions include sodium methoxide for nucleophilic substitutions and palladium catalysts for coupling reactions.

Research indicates that 5-Bromo-7-chloro-2-methylbenzo[d]thiazole exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, with some derivatives showing effectiveness against various bacterial and fungal strains. Additionally, certain studies suggest anticancer properties, indicating that it may inhibit specific enzymes or interfere with cellular signaling pathways .

The synthesis of 5-Bromo-7-chloro-2-methylbenzo[d]thiazole typically involves:

  • Bromination of 2-Methylbenzo[d]thiazole: This is achieved by reacting 2-methylbenzo[d]thiazole with bromine in the presence of a solvent like acetic acid.
  • Cyclization Reactions: Various cyclization methods can be employed to introduce the thiazole moiety effectively.

In industrial settings, large-scale bromination processes are optimized for yield and purity, often utilizing controlled temperature and pressure conditions to enhance reaction efficiency.

5-Bromo-7-chloro-2-methylbenzo[d]thiazole has several applications:

  • Pharmaceuticals: Its derivatives are explored for their potential use in developing antimicrobial and anticancer drugs.
  • Chemical Intermediates: It serves as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemicals: Some derivatives may be evaluated for their efficacy as pesticides or herbicides due to their biological activity .

Interaction studies have shown that 5-Bromo-7-chloro-2-methylbenzo[d]thiazole can bind to various biological targets, including enzymes and receptors. These interactions can lead to enzyme inhibition or modulation of signal transduction pathways within cells. Additionally, some studies suggest that this compound may intercalate into DNA, potentially disrupting replication processes.

Several compounds share structural similarities with 5-Bromo-7-chloro-2-methylbenzo[d]thiazole. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-2-chlorobenzo[d]thiazole182344-57-60.93
7-Bromo-2-chlorobenzo[d]thiazole1188227-29-30.86
4-Bromo-6-chloro-2-methylthio-benzo[d]thiazole1226808-55-40.84
5-Bromo-4-chlorobenzo[d]thiazole76920-00.79

Uniqueness

The uniqueness of 5-Bromo-7-chloro-2-methylbenzo[d]thiazole lies in its specific combination of halogen substituents and the methyl group on the thiazole ring, which influences its biological activity and chemical reactivity compared to similar compounds. This distinct structure may contribute to its potential effectiveness as a pharmaceutical agent .

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

260.90146 g/mol

Monoisotopic Mass

260.90146 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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